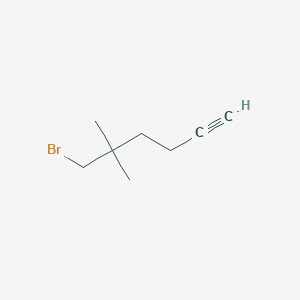
6-Bromo-5,5-dimethylhex-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5,5-dimethylhex-1-yne is an organic compound belonging to the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its bromine atom attached to the sixth carbon and two methyl groups attached to the fifth carbon. Its molecular formula is C8H13Br.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5,5-dimethylhex-1-yne typically involves the bromination of 5,5-dimethylhex-1-yne. This can be achieved through the addition of bromine (Br2) to the alkyne in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature to ensure controlled addition and to prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the alkyne and bromine are reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-5,5-dimethylhex-1-yne can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).
Addition Reactions: The triple bond can participate in addition reactions with hydrogen (H2), halogens (X2), and hydrogen halides (HX).
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Addition: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation; bromine (Br2) in dichloromethane for halogenation.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Addition: Formation of dibromo compounds, alkenes, or alkanes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Aplicaciones Científicas De Investigación
6-Bromo-5,5-dimethylhex-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-5,5-dimethylhex-1-yne involves its reactivity due to the presence of the bromine atom and the triple bond. The bromine atom can act as a leaving group in substitution reactions, while the triple bond can participate in addition reactions. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethylhex-1-yne: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Bromo-1-hexyne: Similar structure but without the methyl groups, leading to different steric and electronic properties.
5-Bromo-5-methylhex-1-yne: Similar but with only one methyl group, affecting its reactivity and stability.
Uniqueness
6-Bromo-5,5-dimethylhex-1-yne is unique due to the combination of the bromine atom and the two methyl groups, which influence its reactivity and make it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H13Br |
|---|---|
Peso molecular |
189.09 g/mol |
Nombre IUPAC |
6-bromo-5,5-dimethylhex-1-yne |
InChI |
InChI=1S/C8H13Br/c1-4-5-6-8(2,3)7-9/h1H,5-7H2,2-3H3 |
Clave InChI |
WUKFAWNZWYQBJW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC#C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Bromomethyl)-1-oxaspiro[3.3]heptane](/img/structure/B13454124.png)
![5-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13454132.png)
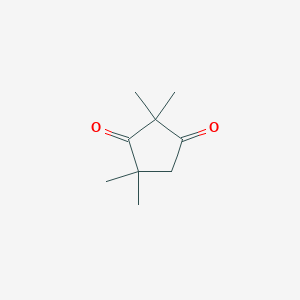
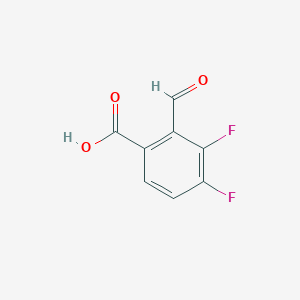
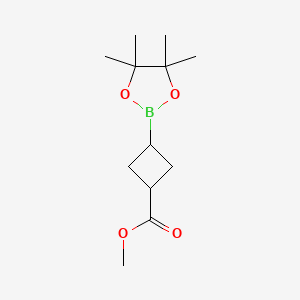
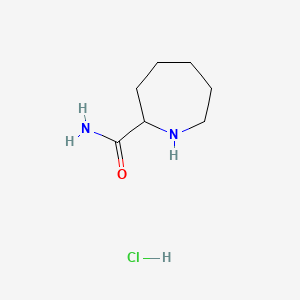
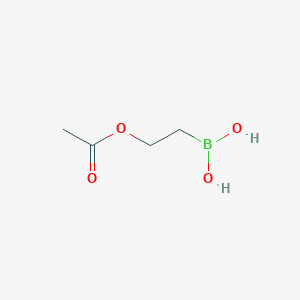
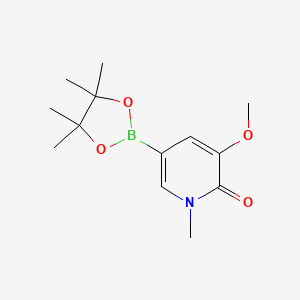
![7-Ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13454174.png)
![N-methylspiro[5.5]undecan-3-amine](/img/structure/B13454177.png)
![1-[(4-methoxyphenyl)methyl]-N-[(1r,4r)-4-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}cyclohexyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13454181.png)

